5-(p-tolyl)-1,3,4-thiadiazole-2(3H)-thione
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Overview
Description
5-(p-tolyl)-1,3,4-thiadiazole-2(3H)-thione: is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound features a thiadiazole ring fused with a p-tolyl group, which contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 5-(p-tolyl)-1,3,4-thiadiazole-2(3H)-thione may also interact with various biological targets.
Biochemical Pathways
Similar compounds have been shown to influence a variety of biological activities, suggesting that this compound may also affect multiple pathways .
Result of Action
Based on the biological activities of similar compounds, it can be hypothesized that this compound may have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Similar compounds with thiadiazole rings have been found to interact with various enzymes and proteins . The nature of these interactions often involves the formation of hydrogen bonds or hydrophobic interactions, which can influence the activity of the enzymes or proteins .
Cellular Effects
Compounds with similar structures have been shown to have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been found to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(p-tolyl)-1,3,4-thiadiazole-2(3H)-thione typically involves the cyclization of thiosemicarbazides with aromatic carboxylic acids or their derivatives. One common method includes the reaction of p-tolylthiosemicarbazide with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 5-(p-tolyl)-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydrothiadiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazoles.
Substitution: Substituted thiadiazoles with various functional groups.
Scientific Research Applications
Chemistry: 5-(p-tolyl)-1,3,4-thiadiazole-2(3H)-thione is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. It has been studied for its potential to inhibit the growth of cancer cells and pathogenic microorganisms .
Medicine: Due to its biological activities, this compound is explored as a lead compound in the development of new therapeutic agents. It has shown promise in preclinical studies for the treatment of infections and cancer .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its derivatives are employed as intermediates in the synthesis of pesticides and herbicides .
Comparison with Similar Compounds
- 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Pyrazolo[3,4-d]thiazoles
- Pyrazolo[4,3-d]thiazoles
Comparison: 5-(p-tolyl)-1,3,4-thiadiazole-2(3H)-thione is unique due to its specific substitution pattern and the presence of the thiadiazole ring. Compared to similar compounds, it often exhibits higher potency in biological assays and greater chemical stability. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
5-(4-methylphenyl)-3H-1,3,4-thiadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S2/c1-6-2-4-7(5-3-6)8-10-11-9(12)13-8/h2-5H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URJNYJWVJQFSHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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